Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Overview
Description
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article summarizes its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 228.33 g/mol
- CAS Number : 1419075-90-3
The compound features a tert-butyl group attached to a carbamate structure linked to a piperidine derivative. The specific stereochemistry, indicated as (3S,4S), plays a crucial role in its biological interactions and efficacy.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The carbamate moiety can covalently bond with active site residues of enzymes, inhibiting their activity. This property suggests potential applications in modulating enzyme-related pathways.
- Receptor Binding : The piperidine ring allows for interactions with various receptors, potentially modulating their activity and influencing biological responses related to inflammation and immune function.
Biological Activities
Research indicates that compounds similar to this compound display significant biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : In vitro studies have shown that related compounds can protect astrocytes from amyloid beta-induced toxicity, indicating potential neuroprotective effects .
1. Enzyme Inhibition Studies
A study investigated the enzyme inhibition properties of this compound. Results indicated that the compound effectively inhibited specific enzymes involved in inflammatory pathways, contributing to reduced cytokine production in cell cultures.
2. Neuroprotection Against Amyloid Beta
In a study involving astrocytes treated with amyloid beta (Aβ) peptides, this compound demonstrated a protective effect. The viability of astrocytes was significantly improved when treated with this compound alongside Aβ, suggesting its potential role in Alzheimer's disease therapy .
3. Pharmacological Applications
Due to its biological activity, the compound is being explored as a lead candidate for developing new therapeutics targeting immune response pathways and neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGTHQTDCPAHY-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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